

In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis

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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis applications, and experimental protocols related to **Z-Glu(OBzl)-OH**, a critical building block in modern peptide chemistry. This document is intended to serve as a practical resource for researchers engaged in peptide synthesis and drug development.

Core Properties of Z-Glu(OBzl)-OH

Z-Glu(OBzl)-OH, or N-Benzyloxycarbonyl-L-glutamic acid γ -benzyl ester, is a derivative of glutamic acid where the α -amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ -carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy allows for the selective activation of the α -carboxyl group for peptide bond formation. It is a versatile reagent in solution-phase peptide synthesis.

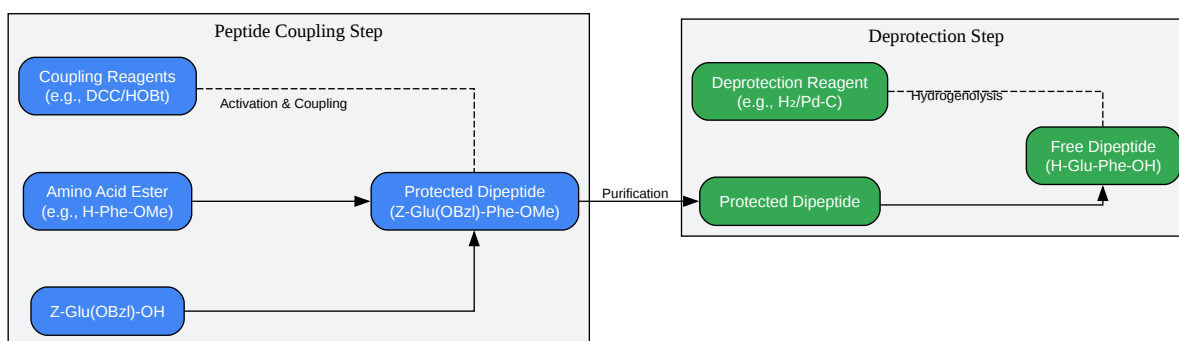
Physicochemical Data

The key quantitative data for **Z-Glu(OBzl)-OH** and its common isomers are summarized in the table below. It is crucial to select the correct isomer for the desired stereochemistry in the final peptide.

Property	Z-L-Glu(OBzl)-OH	Z-D-Glu(OBzl)-OH
Molecular Formula	C ₂₀ H ₂₁ NO ₆	C ₂₀ H ₂₁ NO ₆
Molecular Weight	371.38 g/mol	371.38 g/mol
CAS Number	5680-86-4	59486-73-6
Appearance	White to off-white solid	White solid

Application in Peptide Synthesis: A Workflow

Z-Glu(OBzl)-OH is primarily utilized in solution-phase peptide synthesis. The general workflow involves the activation of its free α -carboxyl group and subsequent coupling with the N-terminus of another amino acid or peptide chain. The protecting groups (Z and OBzl) are then removed in a subsequent step.



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Workflow for Dipeptide Synthesis using **Z-Glu(OBzl)-OH**.

Experimental Protocols

Below are detailed methodologies for the synthesis and deprotection of a dipeptide using Z-L-Glu(OBzl)-OH.

Synthesis of Z-L-Glu(OBzl)-L-Phe-OMe

This protocol describes the coupling of Z-L-Glu(OBzl)-OH with L-phenylalanine methyl ester.

Materials:

- Z-L-Glu(OBzl)-OH (1.0 eq)
- L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl) (1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
- N-Methylmorpholine (NMM) (1.0 eq)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- 5% Sodium bicarbonate solution
- 1N Hydrochloric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Amine Salt Neutralization:** Dissolve H-L-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) dropwise and stir for 15 minutes.
- **Carboxyl Group Activation:** In a separate flask, dissolve Z-L-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.

- **Coupling Reaction:** To the solution from step 2, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.
- **Peptide Bond Formation:** Add the neutralized amino ester solution from step 1 to the activated carboxyl solution from step 3. Allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up:**
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate with 1N HCl (2x), followed by 5% NaHCO₃ solution (2x), and finally with brine (1x).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Deprotection of Z-L-Glu(OBzl)-L-Phe-OMe

This protocol describes the simultaneous removal of the Z and OBzl protecting groups by catalytic hydrogenation.

Materials:

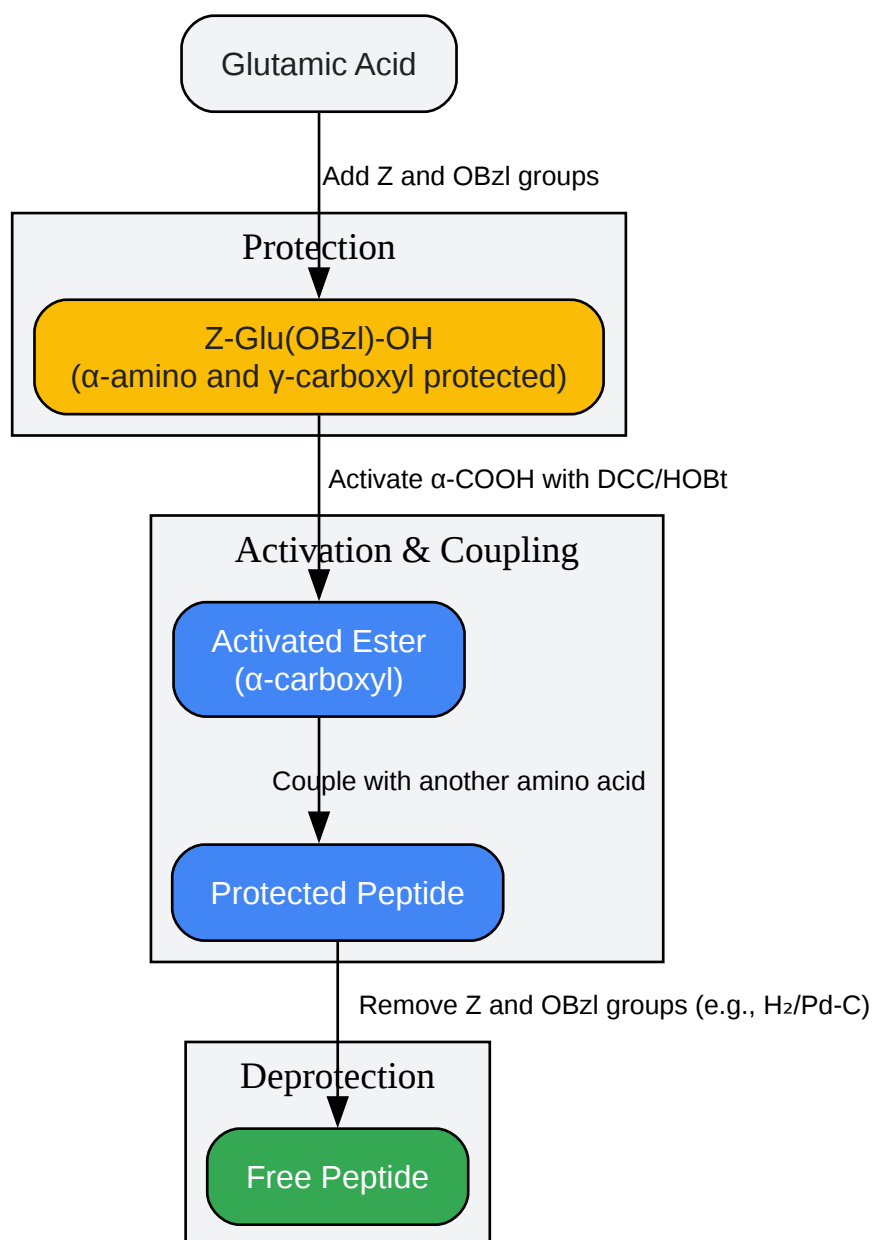
- Z-L-Glu(OBzl)-L-Phe-OMe (1.0 eq)
- 10% Palladium on carbon (Pd/C) catalyst (10% w/w)
- Methanol (MeOH) or Acetic Acid
- Hydrogen gas (H₂)

Procedure:

- **Reaction Setup:** Dissolve the protected dipeptide (1.0 eq) in methanol or acetic acid in a hydrogenation flask.
- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
- **Hydrogenation:** Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
- **Reaction Monitoring:** Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
 - Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
 - Wash the Celite pad with additional solvent (methanol or acetic acid).
 - Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Glu-L-Phe-OH.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations occurring during a single cycle of peptide synthesis using **Z-Glu(OBzl)-OH**, highlighting the protection and deprotection logic.



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Key Chemical Transformations in a Synthesis Cycle.

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